3-Methylmorpholine-4-sulfonyl chloride
Overview
Description
3-Methylmorpholine-4-sulfonyl chloride is an organic compound with the molecular formula C5H10ClNO3S and a molecular weight of 199.66 g/mol . It is a versatile chemical used in various scientific research fields due to its unique chemical properties.
Scientific Research Applications
3-Methylmorpholine-4-sulfonyl chloride is widely used in scientific research due to its ability to act as a sulfonylating agent. Its applications include:
Organic Synthesis: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Research: It is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Material Science: It is used in the preparation of advanced materials with specific properties.
Safety and Hazards
The safety data sheet for a similar compound, Morpholine-4-sulfonyl chloride, indicates that it is highly flammable and may be fatal if swallowed and enters airways. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid inhalation of dusts and substance contact .
Biochemical Analysis
Biochemical Properties
3-Methylmorpholine-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and peptides. It is known to interact with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound can react with amino groups in proteins, leading to the formation of stable sulfonamide bonds. These interactions are essential for studying protein function and structure, as well as for developing new therapeutic agents .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of enzymes such as kinases and phosphatases, which play critical roles in signal transduction and metabolic regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can form covalent bonds with nucleophilic residues in proteins, such as lysine and histidine, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively modify target proteins without causing significant toxicity. At high doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can affect metabolic flux and alter metabolite levels by modifying key enzymes in metabolic pathways. For instance, it can inhibit enzymes involved in amino acid metabolism, leading to changes in cellular metabolite concentrations .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach its target proteins to exert its effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it can modify target proteins and influence their activity. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylmorpholine-4-sulfonyl chloride typically involves the reaction of 3-methylmorpholine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methylmorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Mechanism of Action
The mechanism of action of 3-Methylmorpholine-4-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methylmorpholine-4-sulfonyl chloride include:
- Morpholine-4-sulfonyl chloride
- N-Methylmorpholine-4-sulfonyl chloride
- N-Ethylmorpholine-4-sulfonyl chloride
Uniqueness
This compound is unique due to its specific methyl substitution on the morpholine ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound in various research applications .
Properties
IUPAC Name |
3-methylmorpholine-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO3S/c1-5-4-10-3-2-7(5)11(6,8)9/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMYXTWQZNNSDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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